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Compound of Interest

Compound Name: CH2Cooh-peg12-CH2cooh

Cat. No.: B12422686 Get Quote

For researchers, scientists, and drug development professionals, the precise characterization

of chemical linkers is a critical step in the creation of robust bioconjugates, such as antibody-

drug conjugates (ADCs). Homobifunctional PEG (polyethylene glycol) linkers terminated with

carboxylic acid groups (COOH) are valued for their hydrophilicity and versatile reactivity. This

guide provides an objective comparison and detailed methodologies for the mass spectrometry

(MS) characterization of CH₂COOH-PEG12-CH₂COOH and its alternatives with varying PEG

chain lengths.

The use of monodisperse, or discrete, PEG (dPEG®) linkers is highly recommended as they

eliminate the inherent heterogeneity of traditional polymeric PEG reagents, resulting in simpler

mass spectra and unambiguous characterization.[1][2][3]

Comparison of Homobifunctional PEG-Diacid
Linkers
The primary distinguishing feature among these linkers in mass spectrometry is their molecular

weight. As the number of PEG units increases, the mass of the linker increases in a predictable

manner, which is readily detectable by MS. The table below summarizes the key mass

spectrometry-related properties of CH₂COOH-PEG12-CH₂COOH and common shorter and

longer alternatives.
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Property COOH-PEG4-COOH
COOH-PEG12-

COOH

COOH-PEG24-
COOH

Structure

HOOC-CH₂-

(OCH₂CH₂)₄-O-CH₂-

COOH

HOOC-CH₂-

(OCH₂CH₂)₁₂-O-CH₂-

COOH

HOOC-CH₂-

(OCH₂CH₂)₂₄-O-CH₂-

COOH

Molecular Formula C₁₂H₂₂O₈ C₂₈H₅₄O₁₆ C₅₂H₁₀₂O₂₈

Exact Mass

(monoisotopic)
294.1315 Da 646.3416 Da 1198.6533 Da

Typical Positive Ions

(ESI-MS)

[M+H]⁺:

295.1388[M+Na]⁺:

317.1207[M+K]⁺:

333.0947

[M+H]⁺:

647.3489[M+Na]⁺:

669.3308[M+K]⁺:

685.3048

[M+H]⁺:

1199.6606[M+Na]⁺:

1221.6425[M+K]⁺:

1237.6165

Typical Negative Ions

(ESI-MS)
[M-H]⁻: 293.1242 [M-H]⁻: 645.3343 [M-H]⁻: 1197.6460

Note: The CH₂COOH-PEGn-CH₂COOH nomenclature used here assumes an ether linkage to

the terminal acetic acid moieties. Exact masses were calculated based on this structure and

may vary slightly based on the precise chemical structure from different suppliers.

Experimental Workflow and Methodologies
Successful characterization relies on a robust analytical workflow. Electrospray ionization (ESI)

is a common and effective technique for analyzing PEG compounds, often coupled with liquid

chromatography (LC) for separation from impurities or other reaction components.[4][5]

The following diagram illustrates a standard workflow for analyzing a PEG-diacid linker.
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Caption: General workflow for the LC-MS characterization of PEG-diacid linkers.
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This protocol provides a representative method for analyzing CH₂COOH-PEG12-CH₂COOH.

1. Sample Preparation:

Prepare a stock solution of the PEG-diacid linker at 1 mg/mL in a 50:50 mixture of

acetonitrile and deionized water.

Dilute the stock solution to a final concentration of 10-50 µg/mL using the mobile phase A

composition.

Filter the final sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.[4]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

Flow Rate: 0.3 mL/min.[4]

Column Temperature: 40 °C.[4]

Gradient:

0-2 min: 5% B

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

18-18.1 min: Return to 5% B

18.1-22 min: Re-equilibrate at 5% B

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:
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Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion

modes in separate runs.

Scan Range: m/z 150 - 2000.

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Data Acquisition: Full scan MS. For structural confirmation, perform targeted MS/MS on the

primary ion of interest (e.g., [M+H]⁺ or [M+Na]⁺).

Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.

Interpreting Mass Spectrometry Data
The analysis of a monodisperse PEG-diacid linker should yield a clean mass spectrum

dominated by a few key ions.

In positive mode ESI, PEG molecules readily form adducts with protons ([M+H]⁺) and alkali

metal ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace

contaminants in solvents and glassware.[6] In negative mode, the carboxylic acid groups are

easily deprotonated to yield the [M-H]⁻ ion.[7] Identifying these adducts helps to confidently

confirm the molecular weight of the parent molecule.

Collision-induced dissociation (CID) of PEG molecules produces a characteristic fragmentation

pattern. The primary fragmentation pathway involves the neutral loss of ethylene glycol units

(C₂H₄O), which has a mass of approximately 44.026 Da.[8] This repeating loss is a definitive

signature of a PEG backbone and can be used to confirm the identity of the linker. For

deprotonated PEGs, fragmentation is often initiated from the terminal anion, leading to a series

of losses of these monomer units.[8]

The diagram below illustrates the relationship between PEG chain length and the expected

mass spectrometric data.
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Caption: Relationship between PEG-diacid chain length and expected MS results.

By following these protocols and data interpretation guidelines, researchers can confidently

characterize CH₂COOH-PEG12-CH₂COOH and its alternatives, ensuring the quality and

consistency of these critical linkers in their drug development and bioconjugation applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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